benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

Catalog No.
S12569784
CAS No.
M.F
C16H23N3O4
M. Wt
321.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)am...

Product Name

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

IUPAC Name

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

InChI

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)

InChI Key

YNCAXHGPWXYIPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate is a complex organic compound with the molecular formula C16H23N3O4 and a molecular weight of approximately 375.38 g/mol. This compound features multiple functional groups, including a carbamate and amine functionalities, which enhance its reactivity and potential interactions with biological systems. Its structure includes a benzyl group, which is known for its role in various biochemical processes, and a multi-amino acid backbone that contributes to its unique properties.

The chemical reactivity of benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate can be attributed to its functional groups. It may participate in various reactions, including:

  • Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Peptide Bond Formation: This compound can act as a model in peptide synthesis, facilitating the formation of peptide bonds through condensation reactions with other amino acids or peptide chains.

Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate exhibits significant biological activity, particularly in enzyme inhibition. It has been identified as a potential inhibitor of specific proteolytic enzymes, which may have therapeutic implications in cancer treatment and infectious diseases. Its structural complexity allows for interactions with various biological targets, potentially influencing metabolic pathways and cellular functions.

The synthesis of benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Carbamate: Reacting an amine with a carbonyl compound to form the carbamate linkage.
  • Coupling Reactions: Utilizing coupling agents to facilitate the reaction between the amino acid derivatives and the benzyl group.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product from by-products and unreacted materials.

Interaction studies are crucial for understanding how benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate interacts with biological macromolecules. Preliminary studies suggest that it may exhibit:

  • Binding Affinity: Potential interactions with proteases and other enzymes.
  • Modulation of Biological Pathways: Influence on metabolic pathways through enzyme inhibition or activation.

These studies provide insights into its mechanism of action and therapeutic potential.

Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate shares structural similarities with several other compounds that possess carbamate or amino functionalities. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BenzoylarginineC18H28N5O4Known for protease inhibition
Benzyl carbamateC10H11NO2Simpler structure, used in pharmaceuticals
N-acetyl-L-cysteineC5H9NO3SAntioxidant properties, used in clinical settings
Benzyl ((S)-1-amino)-4-methylcarbamateC16H23N3O4Similar structure but different functional groups

The uniqueness of benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate lies in its complex multi-amino acid structure and potential dual functionality as both an enzyme inhibitor and a building block for more complex biomolecular constructs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

321.16885622 g/mol

Monoisotopic Mass

321.16885622 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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